molecular formula C14H20N2O5 B8775852 tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate

tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate

Cat. No. B8775852
M. Wt: 296.32 g/mol
InChI Key: ODYOEOLRSMUMLB-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

To a suspension of sodium hydride (2.48 g, 98.1 mmol) (Aldrich, 95%) in tetrahydrofuran (150 mL) was added a solution of 3-(Boc-amino)-1-propanol (8.1 g, 46.8 mmol) (Aldrich) in tetrahydrofuran (25 mL) at −10° C. After stirred for 15 minutes, the reaction was allowed to warm to room temperature and stirred for a further 30 minute. To this mixture was added a solution of 1-fluoro-4-nitro-benzene (6.92 g, 49.07 mmol) (Aldrich) and the reaction was stirred at room temperature for 2 hours. The resulting mixture was poured in cool aqueous ammonium chloride solution (100 mL). The aqueous layer was extracted with ethyl acetate (3×40 mL) and the combined organic extracts were washed with brine (3×30 mL), dried (Na2SO4) and evaporated in vacuo. The residue was purified on silica gel with 85:15 hexane/ethyl acetate to provide [3-(4-nitrophenoxy)propyl]carbamic acid tert-butyl ester (10.6 g, 73% yield) as light yellow solid. MS (ES) MH+=297.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.92 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([NH:10][CH2:11][CH2:12][CH2:13][OH:14])([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1>O1CCCC1.[Cl-].[NH4+]>[C:6]([O:5][C:3](=[O:4])[NH:10][CH2:11][CH2:12][CH2:13][O:14][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)([CH3:7])([CH3:8])[CH3:9] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCCO
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.92 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 30 minute
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel with 85:15 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCOC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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